molecular formula C22H18N2O3 B13763393 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- CAS No. 52869-31-5

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy-

Cat. No.: B13763393
CAS No.: 52869-31-5
M. Wt: 358.4 g/mol
InChI Key: UWDPSTRFRZUJGZ-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes a dimethylamino group and a hydroxy group attached to the anthracenedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to form 9,10-dinitroanthracene.

    Reduction: The dinitro compound is then reduced to 9,10-diaminoanthracene.

    Diazotization and Coupling: The diamino compound is diazotized and coupled with 4-(dimethylamino)phenol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.

    Reduction: Reduction reactions can convert the compound into various hydroquinone derivatives.

    Substitution: The presence of amino and hydroxy groups allows for various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in dyes, pigments, and pharmaceuticals.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of various dyes and pigments. Its unique structure allows for the formation of vibrant colors, making it valuable in the textile and printing industries.

Biology

In biological research, the compound is studied for its potential as an anticancer agent. Its ability to intercalate with DNA and induce apoptosis in cancer cells makes it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties. They are also investigated for their potential use in photodynamic therapy.

Industry

Industrially, the compound is used in the production of high-performance pigments and dyes. Its stability and vibrant color make it suitable for various applications, including coatings, plastics, and inks.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- involves its interaction with cellular components. The compound can intercalate with DNA, disrupting the replication process and inducing apoptosis in cancer cells. It also interacts with various enzymes and proteins, inhibiting their activity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Anthracenedione, 1-amino-2-methyl-
  • 9,10-Anthracenedione, 1-amino-2,4-dibromo-
  • 9,10-Anthracenedione, 2-(1,1-dimethylethyl)-
  • 9,10-Anthracenedione, 1,4-bis(methylamino)-

Uniqueness

Compared to similar compounds, 9,10-Anthracenedione, 1-[[4-(dimethylamino)phenyl]amino]-4-hydroxy- stands out due to its unique combination of functional groups. The presence of both dimethylamino and hydroxy groups enhances its reactivity and allows for a broader range of chemical modifications. This makes it particularly valuable in the synthesis of specialized dyes and pharmaceuticals.

Properties

CAS No.

52869-31-5

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

1-[4-(dimethylamino)anilino]-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H18N2O3/c1-24(2)14-9-7-13(8-10-14)23-17-11-12-18(25)20-19(17)21(26)15-5-3-4-6-16(15)22(20)27/h3-12,23,25H,1-2H3

InChI Key

UWDPSTRFRZUJGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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